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molecular formula C9H11NO2S B046292 2-Methyl-2-(4-pyridinylthio)propionic acid CAS No. 125305-75-1

2-Methyl-2-(4-pyridinylthio)propionic acid

Cat. No. B046292
M. Wt: 197.26 g/mol
InChI Key: HGNRBNYRGPDZTP-UHFFFAOYSA-N
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Patent
US04866068

Procedure details

A solution of 1.7 grams NaOH in 5 ml of water was added dropwise to a solution of 8.79 grams of ethyl 2-methyl-2-(4-pyridinylthio)propionate in 15 ml methanol. The solution was stirred at room temperature overnight, and then concentrated in vacuo to remove methanol. Concentrated HCl was added to the sodium salt and the mixture triturated with isopropanol and heated on the steam bath. The mixture was then cooled and filtered to remove sodium chloride. The filtrate was concentrated in vacuo and the resulting gummy solid dissolved by adding hot isopropanol. The mixture was cooled and filtered to give the title compound. The filtrate upon concentration and cooling gave a further yield of the title compound. M.P. 190°-192° C.; 1NMR and IR were both in agreement for the titled compound.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-2-(4-pyridinylthio)propionate
Quantity
8.79 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]([S:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)([CH3:10])[C:5]([O:7]CC)=[O:6]>O.CO>[CH3:10][C:4]([S:11][C:12]1[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=1)([CH3:3])[C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 2-methyl-2-(4-pyridinylthio)propionate
Quantity
8.79 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)SC1=CC=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
Concentrated HCl was added to the sodium salt
CUSTOM
Type
CUSTOM
Details
the mixture triturated with isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting gummy solid dissolved
ADDITION
Type
ADDITION
Details
by adding hot isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)O)(C)SC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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